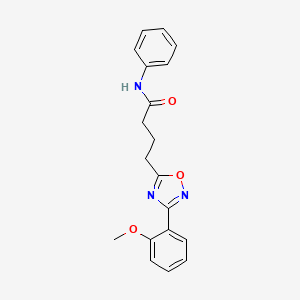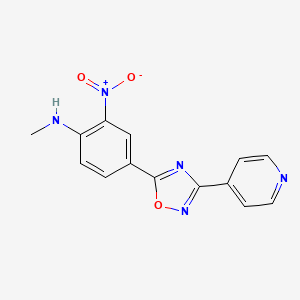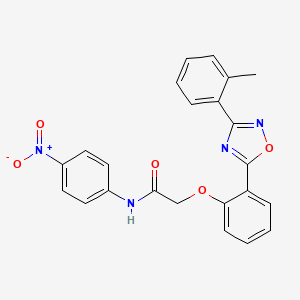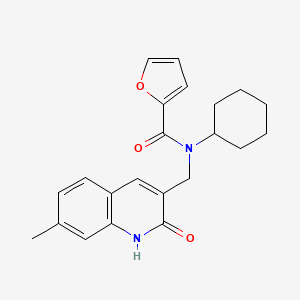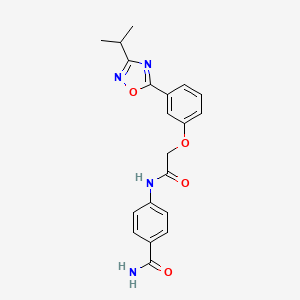
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline varies depending on its application. In medicine, it has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell proliferation. In agriculture, it acts by disrupting the nervous system of insects and inhibiting the growth of fungi. In environmental science, it degrades pollutants through a process known as oxidative degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been found to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. In agriculture, it has been found to be effective against a wide range of insects and fungi. In environmental science, it has been found to degrade pollutants such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs).
Advantages and Limitations for Lab Experiments
The advantages of using N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility in water and low stability under certain conditions can make it challenging to work with.
Future Directions
There are several future directions for research on N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. In medicine, further studies are needed to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, research is needed to develop formulations that can improve its efficacy and reduce its impact on non-target organisms. In environmental science, further studies are needed to explore its potential use in the remediation of contaminated sites.
In conclusion, this compound is a compound with significant potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of furan-2-carbaldehyde, p-tolylhydrazine, and 2-nitrobenzaldehyde in the presence of a catalyst. The resulting compound is then subjected to further reactions to produce the final product. The synthesis of this compound has been extensively studied, and various methods have been developed to improve its yield and purity.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, it has been studied for its ability to degrade pollutants in soil and water.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13-4-6-14(7-5-13)19-22-20(28-23-19)15-8-9-17(18(11-15)24(25)26)21-12-16-3-2-10-27-16/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUCIUYYAWKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
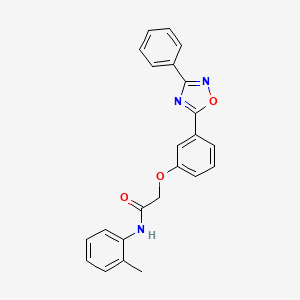

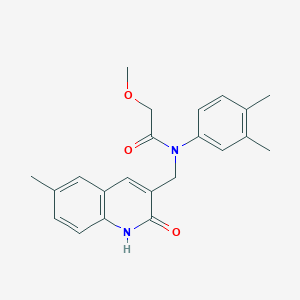
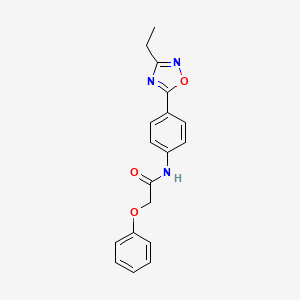
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)



![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
